molecular formula C23H18O4 B5162228 3-(3-ethoxy-4-hydroxybenzylidene)-5-(1-naphthyl)-2(3H)-furanone

3-(3-ethoxy-4-hydroxybenzylidene)-5-(1-naphthyl)-2(3H)-furanone

Cat. No. B5162228
M. Wt: 358.4 g/mol
InChI Key: VLYUTIMGWSYXBJ-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-ethoxy-4-hydroxybenzylidene)-5-(1-naphthyl)-2(3H)-furanone, commonly known as EHNB, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic properties. EHNB belongs to the family of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

EHNB exerts its biological effects through multiple mechanisms. EHNB has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. EHNB also activates the Nrf2 pathway, which regulates the expression of antioxidant enzymes. Additionally, EHNB induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
EHNB has been shown to have several biochemical and physiological effects. EHNB has been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and neurodegenerative diseases. EHNB has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

EHNB has several advantages for lab experiments. EHNB is easy to synthesize and purify, and it has a high yield. EHNB is also stable under normal lab conditions and can be stored for long periods. However, EHNB has some limitations for lab experiments. EHNB is insoluble in water, which makes it difficult to administer in vivo. EHNB also has low bioavailability, which limits its therapeutic potential.

Future Directions

EHNB has several potential future directions in scientific research. EHNB can be further studied for its potential therapeutic properties in various diseases such as cancer, diabetes, and neurodegenerative diseases. EHNB can also be modified to improve its solubility and bioavailability. Additionally, EHNB can be used as a lead compound for the development of new drugs with improved therapeutic properties.
Conclusion:
EHNB is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic properties. EHNB has anti-inflammatory, antioxidant, and anticancer properties and exerts its biological effects through multiple mechanisms. EHNB has several advantages for lab experiments, but it also has some limitations. EHNB has several potential future directions in scientific research, and it can be further studied for its potential therapeutic properties in various diseases.

Synthesis Methods

EHNB can be synthesized through the Claisen-Schmidt condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 1-naphthaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in high yield after purification using column chromatography.

Scientific Research Applications

EHNB has been extensively studied for its potential therapeutic properties in various diseases. Studies have shown that EHNB has anti-inflammatory, antioxidant, and anticancer properties. EHNB has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β and reduce oxidative stress by increasing the levels of antioxidant enzymes. EHNB has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

properties

IUPAC Name

(3Z)-3-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-naphthalen-1-ylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c1-2-26-22-13-15(10-11-20(22)24)12-17-14-21(27-23(17)25)19-9-5-7-16-6-3-4-8-18(16)19/h3-14,24H,2H2,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYUTIMGWSYXBJ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C=C(OC2=O)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C=C(OC2=O)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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